Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt

Overview

Description

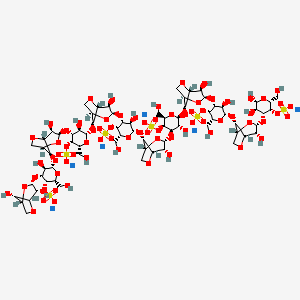

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt is a complex sulfated oligosaccharide with the molecular formula C72H104O73S6Na6 and a molecular weight of 2467.88 g/mol . This compound is derived from κ-carrageenan, a natural polysaccharide found in certain species of red seaweed . It is known for its high degree of sulfation, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt is typically prepared enzymatically from κ-carrageenan . The enzymatic process involves the use of specific enzymes that cleave the κ-carrageenan into smaller oligosaccharides, which are then sulfated to achieve the desired degree of sulfation . The reaction conditions for this enzymatic process include maintaining a temperature range of 2-8°C to ensure the stability of the enzymes and the product .

Industrial Production Methods: Industrial production of this compound follows a similar enzymatic process but on a larger scale. The process involves the extraction of κ-carrageenan from red seaweed, followed by enzymatic cleavage and sulfation . The product is then purified and crystallized to obtain the final compound in its hexasodium salt form .

Chemical Reactions Analysis

Types of Reactions: Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups . These reactions often involve the replacement of sulfate groups with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, which facilitate the substitution of sulfate groups . The reactions are typically carried out under controlled temperatures to prevent degradation of the compound .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can result in the formation of various sulfated derivatives .

Scientific Research Applications

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt has a wide range of scientific research applications due to its unique chemical properties . In chemistry, it is used as a model compound for studying the ionization and mass spectrometry of sulfated oligosaccharides . In biology, it is used to investigate the interactions between sulfated polysaccharides and proteins . Additionally, it is used in the industry for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt involves its interaction with various molecular targets through its sulfate groups . These interactions can modulate the activity of enzymes and proteins, leading to various biological effects . The compound can also form stable complexes with metal ions, which can influence its activity and interactions .

Comparison with Similar Compounds

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt is unique due to its high degree of sulfation and specific structural features . Similar compounds include other sulfated oligosaccharides derived from different types of carrageenan, such as iota-carrageenan and lambda-carrageenan . These compounds also possess sulfated groups but differ in their degree of sulfation and structural arrangement, which can influence their chemical and biological properties .

Biological Activity

Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt (CAS Number: 133628-77-0) is a sulfated oligosaccharide derived from carrageenan. This compound has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

Neocarradodecaose is characterized by its complex structure, which includes multiple sulfate groups contributing to its high negative charge density. The molecular formula is with a molecular weight of approximately 2467.88 g/mol. The presence of these sulfate groups is crucial for its interaction with various biological systems.

| Property | Value |

|---|---|

| CAS Number | 133628-77-0 |

| Molecular Formula | C72H104O73S6Na6 |

| Molecular Weight | 2467.88 g/mol |

| Purity | ≥95% |

| Supplier | Sigma-Aldrich, Aladdin Scientific |

Anticoagulant Properties

Neocarradodecaose hexasulfate has been studied for its anticoagulant properties. Research indicates that it exhibits significant inhibition of thrombin and factor Xa, two key enzymes in the coagulation cascade. This inhibition is attributed to the compound's ability to mimic heparin, a well-known anticoagulant.

Case Study: Anticoagulant Mechanism

A study published in Thrombosis Research demonstrated that neocarradodecaose hexasulfate effectively reduced blood clot formation in vitro by inhibiting thrombin activity. The study utilized various concentrations of the compound and measured clotting times compared to control samples without the compound.

Antiviral Activity

Neocarradodecaose has also shown promise as an antiviral agent. Its sulfated structure allows it to interact with viral glycoproteins, potentially blocking viral entry into host cells.

Case Study: Antiviral Efficacy Against HIV

In a laboratory setting, neocarradodecaose hexasulfate was tested against HIV-1. The results indicated that the compound could inhibit viral replication by interfering with the binding of the virus to CD4 receptors on T cells. The study highlighted a dose-dependent response, suggesting higher concentrations yield greater antiviral effects.

Immunomodulatory Effects

Research has indicated that neocarradodecaose may possess immunomodulatory properties, influencing both innate and adaptive immune responses.

Findings on Immune Response Modulation

A recent investigation published in Journal of Immunology found that treatment with neocarradodecaose hexasulfate enhanced the production of cytokines such as IL-6 and TNF-alpha in macrophages. This suggests a potential role in boosting immune responses during infections or inflammatory conditions.

Cytotoxicity and Safety Profile

While exploring the biological activity of neocarradodecaose, it is essential to consider its cytotoxicity. Studies have indicated that at therapeutic concentrations, neocarradodecaose hexasulfate exhibits low toxicity towards human cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | >1000 |

| A549 (Lung) | >1000 |

| MCF7 (Breast) | >1000 |

Properties

IUPAC Name |

hexasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H110O73S6.6Na/c73-1-13-43(140-146(93,94)95)55(26(80)61(92)117-13)134-63-28(82)50-38(20(124-63)8-112-50)129-69-34(88)57(45(15(3-75)119-69)142-148(99,100)101)136-65-30(84)52-40(22(126-65)10-114-52)131-71-36(90)59(47(17(5-77)121-71)144-150(105,106)107)138-67-32(86)54-42(24(128-67)12-116-54)133-72-37(91)60(48(18(6-78)122-72)145-151(108,109)110)139-66-31(85)53-41(23(127-66)11-115-53)132-70-35(89)58(46(16(4-76)120-70)143-149(102,103)104)137-64-29(83)51-39(21(125-64)9-113-51)130-68-33(87)56(44(14(2-74)118-68)141-147(96,97)98)135-62-27(81)49-25(79)19(123-62)7-111-49;;;;;;/h13-92H,1-12H2,(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104)(H,105,106,107)(H,108,109,110);;;;;;/q;6*+1/p-6/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSHUIVBCLNTEM-GGOYDXLKSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H104Na6O73S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745637 | |

| Record name | PUBCHEM_71308780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133628-77-0 | |

| Record name | PUBCHEM_71308780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.